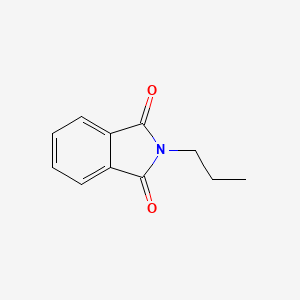

N-Propylphthalimide

描述

Significance of Phthalimide (B116566) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Phthalimides are a class of organic molecules recognized for their wide-ranging applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes. rsc.org They are also fundamental building blocks in organic transformations. rsc.org The phthalimide structure is noted for its oxidative stability, heat resistance, and resilience to solvents, making it a favorable component in the synthesis of complex molecules. organic-chemistry.org

In medicinal chemistry, phthalimide derivatives have been identified as important pharmacophores, which are the active parts of a molecule responsible for its biological activity. longdom.org Compounds such as thalidomide (B1683933) and its derivatives exhibit a variety of biological effects, including immunomodulatory, anti-inflammatory, and anticancer properties. longdom.org The incorporation of the phthalimide framework into small molecule inhibitors has led to the development of promising therapeutic agents for various diseases. longdom.orgjapsonline.com Phthalimides are neutral and lipophilic, characteristics that allow them to easily cross biological membranes. japsonline.com

Current Research Trajectories and Academic Relevance of N-Propylphthalimide Derivatives

Current research is actively exploring the potential of this compound and its derivatives. For instance, this compound-substituted bis-(NHC)PdX2 complexes have been synthesized and are being studied for their catalytic activity in direct arylation reactions, a key method for forming carbon-carbon bonds. researchgate.net Additionally, researchers have synthesized a new hexaphthalimide-functionalized cyclotricatechylene derivative (CTCHN3PPh) using N-(3-propyl)phthalimide and are investigating its use as a chemosensor. nih.gov

The synthesis of this compound derivatives is also a focus of academic research. For example, novel silver N-heterocyclic carbene (Ag-NHC) complexes have been derived from this compound and are being evaluated for their antimicrobial properties. tandfonline.com These research efforts highlight the academic relevance of this compound in creating new materials and potential therapeutic agents.

Chemical and Physical Properties of this compound

This compound is chemically identified as 2-propylisoindole-1,3-dione. nih.gov It has the CAS Registry Number 5323-50-2. nist.gov

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C11H11NO2 | nih.govnist.gov |

| Molecular Weight | 189.21 g/mol | nih.govchemicalbook.com |

| Melting Point | 151-152 °C | chemicalbook.comechemi.com |

| Boiling Point | 110-114 °C at 0.8 Torr | chemicalbook.comechemi.com |

| Density | 1.207 g/cm³ | echemi.com |

| LogP (Octanol/Water Partition Coefficient) | 2.06 | sielc.com |

| Enthalpy of Sublimation (ΔsubH°) | 98.20 ± 1.40 kJ/mol | chemeo.comresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-propylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLARUBPTQYKZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201325 | |

| Record name | Phthalimide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-50-2 | |

| Record name | 2-Propyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5323-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propylphthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PQN43DBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Propylphthalimide and Its Derivatives

Established and Emerging Synthesis Protocols

Established methods for the synthesis of N-Propylphthalimide primarily rely on direct condensation and nucleophilic substitution pathways, which are valued for their reliability and simplicity.

Condensation Reactions Utilizing Phthalic Anhydride (B1165640) or Phthalic Acid Derivatives

The most direct and widely employed method for synthesizing N-substituted phthalimides, including this compound, is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.org This reaction involves heating phthalic anhydride with n-propylamine. The reaction proceeds through an intermediate phthalamic acid, which then undergoes intramolecular cyclization via dehydration to form the final imide product.

A typical laboratory-scale synthesis involves heating phthalic anhydride and n-propylamine, sometimes in a solvent like acetic acid, to drive the reaction to completion. researchgate.net Industrial processes have been developed for continuous production, for instance, by reacting molten phthalic anhydride with an excess of a gaseous alkylamine in a two-zone reactor system, a method capable of producing N-alkylphthalimides in yields exceeding 99.5%. google.com Phthalic acid itself can also be used as a starting material, reacting with an amine like aniline (B41778) under the right temperature and solvent conditions to form the corresponding N-substituted phthalimide (B116566). quora.com

Table 1: Examples of Condensation Reactions for N-Substituted Phthalimides

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phthalic Anhydride, Aqueous Ammonia (B1221849) | Heated to ~300°C | Phthalimide | 95-97% | orgsyn.org |

| Phthalic Anhydride, Primary Amines | Acetic Acid, Sulphamic Acid (catalyst), 110°C | N-Substituted Phthalimides | 86-98% | researchgate.net |

| Molten Phthalic Anhydride, Gaseous Monomethylamine | Continuous two-zone reactor | N-Methylphthalimide | >99.5% | google.com |

Mechanistic Aspects of Nucleophilic Substitution Routes

The Gabriel synthesis, named after German chemist Siegmund Gabriel, is a classic and robust method for preparing primary amines that proceeds via an N-alkylated phthalimide intermediate. unacademy.comchem-station.com This methodology is a cornerstone of N-alkylphthalimide synthesis and relies on the principles of nucleophilic substitution.

The mechanism involves two key steps:

Deprotonation: Phthalimide is treated with a base, typically potassium hydroxide (B78521) (KOH), to deprotonate the acidic N-H proton. This results in the formation of the potassium salt of phthalimide, which contains a highly nucleophilic imide anion. unacademy.com The acidity of the phthalimide proton is significantly enhanced by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting anion through resonance. unacademy.com

Nucleophilic Attack: The phthalimide anion then acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in a classic SN2 reaction. unacademy.comchem-station.com This step forms the this compound intermediate.

This method is highly effective for primary alkyl halides but is not suitable for preparing aryl amines, as aryl halides are generally unreactive toward simple nucleophilic substitution. unacademy.com

Metal-Catalyzed Synthesis Strategies

Modern synthetic organic chemistry has seen the rise of metal-catalyzed reactions that offer novel and efficient routes to complex molecules. Palladium, in particular, has emerged as a versatile catalyst for constructing N-substituted phthalimides and their derivatives through various cyclization, carbonylation, and cross-coupling strategies.

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium catalysts enable the synthesis of N-substituted phthalimides from readily available starting materials through reactions that form the core imide structure. A notable method involves the palladium-catalyzed carbonylation and coupling of o-dihalo aromatics with primary amines. acs.orgacs.org In this process, a starting material like o-diiodobenzene reacts with a primary amine and carbon monoxide (CO) in the presence of a palladium catalyst. acs.org This reaction builds the phthalimide ring system in a single, efficient step.

More recent innovations include CO-free strategies. For example, a palladium-catalyzed [4+1] cycloaddition has been developed where a difluorocarbene precursor acts as the carbonyl source, reacting with 2-iodo-N-phenylbenzamides to yield N-substituted phthalimides. rsc.orgresearchgate.net This approach constructs one C-C bond, one C-N bond, and the C=O bond in a single pot. researchgate.net

Direct Arylation via C-H Bond Activation

Direct C-H bond activation has become a powerful, atom-efficient tool for creating C-C bonds, bypassing the need for pre-functionalized starting materials. nih.gov This strategy can be applied to the synthesis of N-arylphthalimide derivatives. While many examples in the literature utilize catalysts like rhodium or ruthenium, the principles extend to palladium catalysis. rsc.org

In a typical palladium-catalyzed direct C-H arylation, an aryl halide is coupled with a substrate containing a C-H bond, such as an electron-deficient arene. nih.gov This method offers a "greener" alternative to traditional cross-coupling reactions by avoiding organometallic intermediates. nih.gov For instance, the direct C-H arylation of dithienophthalimide with aryl halides has been demonstrated to proceed with high regioselectivity, showcasing the utility of this method for functionalizing phthalimide derivatives. nih.gov The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Mizoroki-Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing functionalized derivatives of this compound, allowing for the introduction of aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide or triflate. nih.govlibretexts.org It is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com For synthesizing a derivative, a halo-substituted this compound could be coupled with an arylboronic acid to introduce a new aryl substituent on the phthalimide core. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is the premier method for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org A halo-substituted this compound could be reacted with a terminal alkyne to introduce an alkynyl functional group.

Mizoroki-Heck Reaction: Commonly known as the Heck reaction, this process involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org This can be used to vinylate a halo-substituted this compound, adding an alkene moiety to the aromatic ring. The catalytic cycle for this reaction was the first example of a process following the now-familiar Pd(0)/Pd(II) cycle seen in many cross-coupling reactions. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Derivative Synthesis

| Reaction Name | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | C(sp2)—C(sp2) | Mild conditions, high functional group tolerance. nih.govmdpi.com |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)—C(sp2) | Requires a copper co-catalyst, mild conditions. wikipedia.orglibretexts.org |

| Mizoroki-Heck | Alkene + Unsaturated Halide | C(sp2)—C(sp2) | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org |

Carbonylative Annulation and Cycloaddition Approaches

The introduction of a carbonyl group and subsequent ring formation are key steps in the synthesis of phthalimides. Palladium-catalyzed reactions have proven particularly effective in this regard.

A notable three-component reaction involves the use of an ortho-dihaloarene, an amine such as propylamine, and carbon monoxide gas to construct N-substituted phthalimide derivatives. rsc.org This process, catalyzed by a palladium complex, benefits from the use of an ionic liquid as a green solvent. rsc.org To favor the formation of the desired phthalimide product over a 2-halo benzamide (B126) byproduct, maintaining a carbon monoxide atmosphere is crucial. rsc.org

More recently, a novel palladium-catalyzed assembly of N-substituted phthalimides has been developed by merging a [4+1] cycloaddition with difluorocarbene transfer carbonylation. researchgate.netrsc.org In this one-pot, one-step process, difluorocarbene, generated from precursors like ClCF2COONa, acts as the carbonyl source. researchgate.net This method efficiently constructs one C-C bond, one C-N bond, and a C=O bond, starting from readily available 2-iodo-N-substituted-benzamides. researchgate.netrsc.org

Table 1: Overview of Carbonylative Annulation and Cycloaddition Reactions

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Palladium Complex | ortho-dihaloarene, Amine, Carbon Monoxide | Utilizes ionic liquid as a green solvent; CO atmosphere enhances yield. rsc.org |

Copper-Catalyzed Oxidative Transformations and Cyclizations

Copper catalysts offer an efficient and often more economical alternative for synthesizing phthalimide derivatives through oxidative pathways.

One effective method utilizes a Cu/TBHP (tert-butyl hydroperoxide) catalysis system for the oxidation of arene-fused cyclic amines to form phthalimide derivatives. rsc.org Various copper catalysts, including Cu(OAc)2, CuCl2, CuCl, CuBr, and CuI, have been shown to produce the desired products in good yields, with CuCl often providing the best results. rsc.org

Another approach involves the synthesis of N-substituted phthalimides from 1-indanones and alkyl or aryl amines, using CuO2 as the catalyst and O2 as a green oxygen source. rsc.orgnih.gov This reaction proceeds through C–C bond cleavage and C–N bond formation. rsc.orgnih.gov Density functional theory (DFT) calculations suggest the formation of a 1,2-indandione intermediate, which is further oxidized and subsequently reacts with the amine after extruding CO2. rsc.orgnih.gov

Furthermore, a nano-Cu2O catalyst has been employed in a three-component reaction involving 2-halobenzoic acids, various amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water. rsc.orgnih.gov This strategy is noted for its low catalyst loading and the avoidance of carbon monoxide, ligands, or other additives. rsc.org

Table 2: Selected Copper-Catalyzed Syntheses of Phthalimides

| Catalyst System | Starting Materials | Oxidant/Reagent | Solvent |

|---|---|---|---|

| CuCl/TBHP | Arene-fused cyclic amines | TBHP | Not specified |

| CuO2 | 1-Indanones, Alkyl/Aryl amines | O2 | Not specified |

Rhodium-Catalyzed Functionalization and Annulation Reactions

Rhodium catalysts are particularly powerful for reactions involving C-H bond activation, enabling direct and atom-economical routes to phthalimides.

A rhodium(III)-catalyzed cascade cyclization allows for the direct synthesis of N-substituted phthalimides from benzoic acids and isocyanates. rsc.orgresearchgate.net This reaction proceeds via the functionalization of an ortho C-H bond of the benzoic acid, followed by an intramolecular cyclization. researchgate.net The process is highly atom-economical, with water being the only theoretical byproduct. researchgate.net The reaction accommodates both aryl and alkyl isocyanates, making it a versatile method for preparing a range of N-substituted phthalimides. rsc.org

The phthalimido group itself can serve as a site-protecting and stereodirecting group in rhodium-catalyzed C-H functionalization reactions. nih.govresearchgate.netsemanticscholar.org While this application typically involves modifying a molecule already containing the phthalimide moiety, it underscores the importance of the phthalimide structure in the context of rhodium catalysis. nih.govresearchgate.netsemanticscholar.org For instance, rhodium-stabilized donor/acceptor carbenes, generated from the decomposition of aryldiazoacetates, can be used to functionalize unactivated C-H bonds in substrates containing a phthalimide group. researchgate.net

Silver-Mediated Transmetallation in Complex Synthesis

Silver-mediated transmetallation is a key step in the synthesis of various organometallic complexes, particularly those involving N-heterocyclic carbenes (NHCs). Silver carbene complexes are often used as transmetallating agents to transfer the carbene ligand to other metals like ruthenium or nickel. rsc.orgacs.org While the synthesis of nitrogen-containing heterocycles using silver catalysts is an active area of research, the direct application of silver-mediated transmetallation for the primary synthesis of the this compound ring system itself is not prominently featured in the reviewed literature. rsc.orgresearchgate.netdntb.gov.ua The primary utility of this methodology lies in the synthesis and subsequent reaction of metal-carbene complexes rather than the direct construction of the phthalimide core. rsc.org

Metal-Free Synthetic Approaches

To circumvent the cost, toxicity, and potential for product contamination associated with transition metals, metal-free synthetic routes have been developed. These methods often offer greener and more sustainable alternatives for the synthesis of this compound. rsc.org

Imidazole-Promoted Condensation Reactions

Imidazole (B134444) has been identified as an effective organocatalyst for the synthesis of N-substituted phthalimides. nih.gov A thermal reaction between N,N'-disubstituted ureas (like N,N'-dipropylurea) and phthalic acid, catalyzed by imidazole under solventless conditions, produces N-substituted phthalimides in moderate to good yields (53–92%). tandfonline.comresearchgate.net Imidazole is believed to activate the carbonyl group of phthalic acid, facilitating the subsequent attack by the urea. nih.gov This method provides a direct route from phthalic acid and a stable amine source. tandfonline.com

Table 3: Imidazole-Catalyzed Synthesis of N-Substituted Phthalimides

| Reactants | Catalyst | Conditions | Yield Range |

|---|

Denitrogenative Cyanation Pathways

A novel and efficient metal-free approach for synthesizing N-aryl and N-alkyl phthalimides has been developed from 1,2,3-benzotriazin-4(3H)-ones. acs.orgnih.gov This method proceeds through a proposed denitrogenative cyanation pathway, utilizing trimethylsilyl cyanide (TMSCN) as the cyanide source. acs.orgnih.gov The reaction is operationally simple, scalable, and demonstrates high tolerance for various functional groups, providing a diverse range of phthalimide derivatives in good to excellent yields. acs.orgnih.gov This pathway offers a safe and efficient alternative to methods requiring metal catalysts or carbon monoxide. acs.org

Considerations for Stereoselective Synthesis of Chiral this compound Analogues

The asymmetric synthesis of chiral this compound analogues, where a stereocenter is located on the propyl chain, can be achieved through several strategic approaches. These methods primarily rely on the use of chiral auxiliaries, asymmetric catalysis, or the utilization of chiral starting materials from the chiral pool. The ultimate goal is to control the formation of new stereocenters with high levels of enantioselectivity or diastereoselectivity.

One effective strategy involves the use of a chiral auxiliary , a stereogenic group that is temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. wikipedia.org For instance, chiral oxazolidinones, popularized by David A. Evans, can serve as powerful auxiliaries in alkylation reactions to generate enantiomerically pure products. In a hypothetical application to a derivative of this compound, a chiral oxazolidinone could be attached to a precursor molecule, and its steric influence would direct the diastereoselective alkylation to form the desired stereocenter on what will become the propyl chain.

Another significant approach is the kinetic resolution of a racemic mixture. This technique can be applied to the synthesis of chiral N-alkylphthalimides. For example, the Mitsunobu reaction, which proceeds with an inversion of configuration at the alcohol's stereocenter, has been utilized for the kinetic resolution of racemic secondary alcohols using phthalimide. In this process, a chiral phosphoramidite (B1245037) ligand is employed, leading to the preferential reaction of one enantiomer of the alcohol to form the corresponding N-alkylphthalimide, while the other enantiomer of the alcohol remains largely unreacted and thus enantiomerically enriched.

The following table summarizes hypothetical data for the kinetic resolution of a racemic secondary alcohol with phthalimide, illustrating the potential for achieving high enantiomeric excess (e.e.) in both the product and the unreacted starting material.

| Entry | Chiral Ligand | Conversion (%) | N-Alkylphthalimide e.e. (%) | Unreacted Alcohol e.e. (%) |

|---|---|---|---|---|

| 1 | (R)-Phos-A | 50 | 95 | 95 |

| 2 | (S)-Phos-B | 48 | 92 | 88 |

| 3 | (R)-Phos-C | 52 | 98 | 97 |

Furthermore, asymmetric hydrogenation represents a powerful tool for establishing stereocenters. While direct application to a simple this compound might be challenging, this method is highly effective for precursors containing a carbon-carbon double bond. For instance, N-phthaloyl dehydroamino acid esters can be asymmetrically hydrogenated using a rhodium catalyst with a chiral ligand, such as TangPhos, to yield products with excellent enantioselectivities, often up to 99% e.e. nih.gov This approach could be adapted to synthesize chiral this compound analogues by starting with an appropriately substituted N-alkenylphthalimide.

The table below presents representative data for the asymmetric hydrogenation of an N-alkenylphthalimide precursor, demonstrating the high enantioselectivities achievable with different chiral phosphine (B1218219) ligands.

| Entry | Chiral Ligand | Substrate | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 1 | (R,R)-TangPhos | (E)-N-(prop-1-en-1-yl)phthalimide | 98 | 99 (R) |

| 2 | (S,S)-DIOP | (E)-N-(prop-1-en-1-yl)phthalimide | 95 | 92 (S) |

| 3 | (R)-BINAP | (Z)-N-(2-phenylprop-1-en-1-yl)phthalimide | 97 | 96 (R) |

Finally, the use of chiral starting materials from the "chiral pool" offers a straightforward route to chiral this compound analogues. For instance, enantiomerically pure (R)- or (S)-1-propan-1-ol derivatives can be converted to the corresponding halides or tosylates and subsequently used to alkylate phthalimide. This Gabriel-type synthesis would transfer the existing chirality from the starting material to the final product. The success of this method hinges on the stereochemical integrity of the reaction at the chiral center, with SN2-type reactions generally proceeding with inversion of configuration.

Advanced Spectroscopic and Structural Elucidation of N Propylphthalimide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of N-propylphthalimide provide a definitive fingerprint of its molecular structure. In a typical analysis using a deuterated chloroform (B151607) (CDCl₃) solvent, the proton and carbon atoms of the propyl group and the phthalimide (B116566) moiety resonate at characteristic chemical shifts (δ).

The ¹H NMR spectrum clearly resolves the protons of the propyl chain. The terminal methyl (CH₃) protons appear as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a multiplet (sextet), and the methylene protons directly attached to the nitrogen atom as a triplet. The aromatic protons of the phthalimide group appear as two multiplets in the downfield region. mvpsvktcollege.ac.in

The ¹³C NMR spectrum complements this information by showing distinct signals for each carbon atom. The carbons of the propyl group are observed in the upfield region, while the aromatic and carbonyl carbons of the phthalimide structure resonate at significantly lower fields due to deshielding effects. mvpsvktcollege.ac.in

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from The Royal Society of Chemistry. mvpsvktcollege.ac.in

| ¹H NMR Data | | ¹³C NMR Data | | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment | | 7.80 | dd | Aromatic (2H) | 168.4 | C=O | | 7.67 | dd | Aromatic (2H) | 133.8 | Aromatic | | 3.65 | t | N-CH₂ | 132.1 | Aromatic | | 1.63 | m | CH₂ | 123.1 | Aromatic | | 0.91 | t | CH₃ | 37.7 | N-CH₂ | | | | | 20.2 | CH₂ | | | | | 13.6 | CH₃ |

Abbreviations: dd = doublet of doublets, m = multiplet, t = triplet

For more complex analogues of this compound, particularly those incorporating other heteroatoms like phosphorus (³¹P), fluorine (¹⁹F), or silicon (²⁹Si), multinuclear NMR becomes an indispensable tool. nih.govspectroscopyonline.com This technique allows for the direct observation of these nuclei, providing data on their chemical environment, connectivity, and stereochemistry. For instance, in organometallic complexes featuring a phthalimide ligand, ³¹P NMR can elucidate the nature of phosphorus-containing co-ligands and their interaction with the metal center. spectrabase.com

Furthermore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different nuclei within the molecule. nih.gov These advanced experiments are crucial for unambiguously assigning all proton and carbon signals in structurally intricate analogues and for determining the three-dimensional structure of the molecule in solution. nih.gov The study of complex organic structures, especially those that are not well-documented, is greatly facilitated by combining various 1D and 2D NMR experiments. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and ATR-IR techniques, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. su.seuobabylon.edu.iq

FT-IR spectroscopy is a rapid and powerful method for identifying the key functional groups in this compound. The spectrum is characterized by strong absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. nih.gov The most prominent features are the carbonyl (C=O) stretching vibrations of the imide group. Due to symmetric and asymmetric stretching, two distinct bands are often observed. Other characteristic absorptions include C-H stretching from the propyl group and the aromatic ring, C-N stretching of the imide, and C=C stretching of the aromatic ring. mvpsvktcollege.ac.innist.gov A gas-phase IR spectrum for this compound is available in the NIST WebBook, providing reference data for these characteristic peaks. ucla.edu

Table 2: Characteristic FT-IR Absorption Bands for this compound Data interpreted from general IR absorption tables and NIST spectral data. ucla.edumt.com

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3080-3020 | Medium | C-H Stretch | Aromatic |

| ~2960-2850 | Strong | C-H Stretch | Aliphatic (Propyl) |

| ~1770-1700 | Strong | C=O Stretch (Asymmetric & Symmetric) | Imide |

| ~1620-1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1470-1350 | Medium | C-H Bend | Aliphatic (Propyl) |

| ~1380-1360 | Strong | C-N Stretch | Imide |

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FT-IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal to no preparation. dcu.iemdpi.com This is particularly advantageous for analyzing this compound analogues that may be difficult to prepare as KBr pellets or thin films. In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. dcu.ie

This surface-sensitive technique is highly effective for obtaining high-quality spectra of bulk solids and powders. dcu.ie For this compound analogues, ATR-IR can provide the same crucial functional group information as traditional transmission FT-IR but with greater ease and speed. Studies on other phthalimide derivatives have successfully used ATR-IR to investigate their structural properties and interactions with other molecules, demonstrating the utility of this technique for the analysis of this class of compounds. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) mass spectrometry is commonly used.

The mass spectrum of this compound shows a distinct molecular ion (M⁺·) peak corresponding to its molecular weight (189.21 g/mol ). ucla.edu Under electron ionization, the molecular ion becomes energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. uobabylon.edu.iq The pattern of these fragments provides valuable structural information.

A significant fragmentation pathway for this compound involves the cleavage of the bond between the propyl group and the nitrogen atom. One notable decomposition reaction leads to the formation of an ion with an m/z of 160. ucla.edu Other expected fragment ions would correspond to the propyl cation and further fragmentation of the phthalimide ring structure. The analysis of these fragmentation patterns helps to confirm the identity and structure of the molecule. uobabylon.edu.iq

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound Based on general fragmentation principles and specific compound data. uobabylon.edu.iqucla.edu

| m/z | Proposed Fragment Ion | Formula of Ion |

|---|---|---|

| 189 | Molecular Ion [M]⁺· | [C₁₁H₁₁NO₂]⁺· |

| 160 | [M - C₂H₅]⁺ | [C₉H₆NO₂]⁺ |

| 147 | [M - C₃H₆]⁺· (via rearrangement) or Phthalimide Cation | [C₈H₅NO₂]⁺ |

| 132 | [C₈H₄O₂]⁺· | [C₈H₄O₂]⁺· |

| 104 | [C₇H₄O]⁺· | [C₇H₄O]⁺· |

| 76 | [C₆H₄]⁺· | [C₆H₄]⁺· |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and affinities for the GC column's stationary phase. thermofisher.com As each separated component elutes from the column, it enters the mass spectrometer's ion source. wikipedia.org

For this compound, the most common ionization method is electron ionization (EI), typically at 70 electron volts (eV), which induces reproducible fragmentation of the molecule. wikipedia.org The resulting mass spectrum serves as a molecular fingerprint. The analysis of this compound (molar mass: 189.21 g/mol ) via GC-MS would be expected to show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 189. nist.govnih.gov This peak confirms the molecular weight of the compound.

The fragmentation pattern provides crucial structural information. Key fragmentation pathways for this compound under EI conditions are dictated by the structure's most labile bonds, typically adjacent to functional groups like the imide nitrogen and the carbonyl groups. whitman.edulibretexts.org

Expected Fragmentation Pathways for this compound in GC-MS:

Alpha-Cleavage: The bond between the first and second carbon of the propyl chain (α-β bond) can break, leading to the loss of an ethyl radical (•CH₂CH₃). This results in a prominent fragment ion at m/z 160.

Benzylic-type Cleavage: Cleavage of the bond between the nitrogen and the propyl group is highly characteristic. This generates the very stable phthalimide cation radical at m/z 147.

Loss of Propene: A rearrangement reaction can lead to the elimination of a neutral propene molecule (CH₂=CHCH₃), resulting in a fragment corresponding to phthalimide itself at m/z 147.

Further Fragmentation: The phthalimide fragment (m/z 147) can undergo further fragmentation by losing carbon monoxide (CO), yielding ions at m/z 119 and subsequently m/z 91 or m/z 76.

The following table summarizes the expected major ions in the GC-MS spectrum of this compound.

| m/z (Mass/Charge) | Proposed Fragment Structure | Fragmentation Pathway |

| 189 | [C₁₁H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 160 | [M - C₂H₅]⁺ | Alpha-cleavage; loss of ethyl radical |

| 147 | [C₈H₅NO₂]⁺ | Cleavage of N-propyl bond |

| 104 | [C₇H₄O]⁺ | Loss of CO from m/z 132 or rearrangement |

| 76 | [C₆H₄]⁺ | Loss of CO from m/z 104 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical tool for compounds that may be thermally unstable or not sufficiently volatile for GC-MS analysis. thermofisher.comresearchgate.net The technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. sigmaaldrich.com For this compound analogues, LC-MS often employs "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.netxml-journal.net

Unlike the hard ionization of GC-MS, soft ionization typically imparts less energy to the molecule, resulting in significantly less fragmentation and a more prominent ion corresponding to the intact molecule. xml-journal.net In positive-ion mode ESI, this compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺, at m/z 190. This provides a clear confirmation of the molecular weight.

While the initial mass spectrum shows little fragmentation, structural information can be obtained using tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. researchgate.net Studies on similar N-substituted phthalimide derivatives show characteristic fragmentation patterns under these conditions. xml-journal.net

Expected Fragmentation Pathways for this compound in LC-MS/MS:

Loss of Propene: The most common fragmentation for the protonated molecule involves the neutral loss of propene (C₃H₆), leading to the protonated phthalimide fragment at m/z 148.

Loss of the Propyl Group: Cleavage can also occur to lose the entire propyl group.

Ring Fragmentation: Subsequent fragmentation of the m/z 148 ion would involve the characteristic loss of carbon monoxide (CO) or isocyanic acid (HNCO).

The table below outlines the primary ions anticipated from an LC-MS/MS analysis of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 190 | 148 | C₃H₆ (Propene) | Loss of the N-propyl chain as a neutral alkene |

| 190 | 133 | C₃H₅N (Allylamine) | Rearrangement and cleavage |

| 148 | 120 | CO (Carbon Monoxide) | Loss of a carbonyl group from the phthalimide ring |

| 148 | 105 | HNCO (Isocyanic Acid) | Cleavage of the imide ring |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.orgnih.gov This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together to form the crystal lattice. dcu.iepreprints.org

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined. rsc.org

The crystallographic data for N-(3-bromopropyl)phthalimide shows the planarity of the isoindole-1,3-dione ring system. The bond lengths and angles within this ring are consistent with its aromatic and imide character. The conformation of the propyl chain and the packing of molecules in the crystal are governed by intermolecular forces such as van der Waals interactions and, in some analogues, hydrogen bonding or halogen bonding.

The table below presents representative crystallographic data obtained from an analogue, illustrating the type of detailed structural information that can be obtained.

| Parameter | Value (for N-(3-bromopropyl)phthalimide analogue) | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 7.9 | Unit cell dimension |

| c (Å) | 13.8 | Unit cell dimension |

| β (°) | 109.5 | Unit cell angle |

| C=O bond length (avg, Å) | ~1.21 | Typical double bond character of a carbonyl group |

| C-N bond length (avg, Å) | ~1.40 | Bond length within the imide functional group |

Data derived from structural information on N-(3-bromopropyl)phthalimide. nih.gov

This detailed structural knowledge is invaluable for understanding structure-activity relationships and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of N Propylphthalimide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. In the context of N-Propylphthalimide, DFT studies provide valuable insights into its geometry, stability, and reactivity.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational procedure that seeks to find the lowest-energy arrangement of atoms in a molecule. nih.govacs.org For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable conformation on the potential energy surface is identified.

Theoretical studies on this compound-containing compounds have often employed the B3LYP hybrid functional in conjunction with various basis sets, such as the GEN basis set, to perform geometry optimizations. researchgate.netresearchgate.net This level of theory has been shown to provide reliable geometric parameters for organic molecules. The optimization process for this compound would involve the careful consideration of the conformational flexibility of the propyl chain. Different initial geometries, corresponding to various rotational isomers (rotamers) of the propyl group, would be optimized to locate the global minimum and other low-lying energy conformers. The resulting energetic landscape provides a detailed picture of the relative stabilities of these different conformations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.netlibretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. wikipedia.org

In studies of this compound-substituted complexes, the HOMO and LUMO analyses have been used to calculate the energy gap and to understand the electronic transitions. researchgate.netresearchgate.net For this compound itself, the HOMO is expected to be localized primarily on the phthalimide (B116566) ring, which is rich in π-electrons. The LUMO is also anticipated to be centered on the phthalimide moiety, specifically on the π* anti-bonding orbitals.

The HOMO-LUMO gap is instrumental in interpreting the electronic absorption spectra of the molecule. The energy of the gap corresponds to the energy of the lowest-lying electronic transition, which is typically a π-π* transition within the phthalimide ring. libretexts.org Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum and provide a more detailed understanding of the nature of electronic transitions. epfl.chescholarship.org

Table 1: Frontier Molecular Orbital (FMO) Data for this compound (Illustrative)

| Parameter | Value (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Analysis of Molecular Properties: Chemical Potential, Electronegativity, Hardness, and Softness

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors, including chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (S), are derived from conceptual DFT. mdpi.comscielo.br

Chemical Potential (μ) and Electronegativity (χ) : Chemical potential is a measure of the escaping tendency of electrons from a system and is defined as the negative of electronegativity (μ = -χ). It can be approximated using the energies of the HOMO and LUMO: μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness is a measure of the resistance of a molecule to a change in its electron distribution. mdpi.com It is calculated as: η ≈ (ELUMO - EHOMO) / 2. A larger hardness value corresponds to a less reactive molecule.

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability and reactivity. ekb.eg

In the context of this compound-containing systems, these properties have been computed to understand their reactive nature. researchgate.netresearchgate.net Such analyses for this compound would provide a quantitative measure of its stability and propensity to interact with other chemical species.

Table 2: Calculated Molecular Properties of this compound (Illustrative)

| Property | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.65 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.65 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 |

| Chemical Softness (S) | 1 / η | 0.35 |

Note: The values in this table are illustrative and derived from the FMO data in Table 1.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the interactions between orbitals within a molecule. uni-muenchen.defaccts.de It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and their interactions.

For this compound, NBO analysis can reveal important details about its electronic structure. researchgate.netresearchgate.net It can quantify the extent of π-electron delocalization within the phthalimide ring and identify hyperconjugative interactions between the filled orbitals of the propyl chain and the empty orbitals of the phthalimide ring. allen.in

Atomic Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its chemical behavior. DFT calculations can be used to determine the partial atomic charges on each atom of this compound. dergipark.org.tr This information helps to identify the electron-rich and electron-deficient regions of the molecule.

A more visual representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. uni-muenchen.delibretexts.org The MEP is the potential experienced by a positive point charge at a particular location near the molecule. It is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor). youtube.com

For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atoms of the phthalimide group, indicating these are sites susceptible to electrophilic attack. The aromatic ring would also exhibit negative potential due to the delocalized π-electrons. Conversely, the hydrogen atoms of the propyl group would show a positive potential.

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design and materials science to understand intermolecular interactions.

While specific molecular docking studies solely on this compound are not extensively reported, research on this compound derivatives provides insights into its potential interactions. researchgate.net For instance, in the context of a chemosensor, a propyl-phthalimide functionalized molecule was shown to interact with an analyte through π-π stacking and hydrogen bonding. nih.gov The phthalimide moiety, with its aromatic ring and carbonyl groups, can participate in various non-covalent interactions, including:

π-π Stacking: The electron-rich aromatic ring of the phthalimide can stack with other aromatic systems.

Hydrogen Bonding: The carbonyl oxygen atoms can act as hydrogen bond acceptors.

Molecular docking simulations of this compound with various receptors or host molecules would involve generating multiple possible binding poses and scoring them based on their predicted binding affinity. The results of such studies would be valuable in predicting how this compound might interact with biological targets or other molecules in a supramolecular assembly.

Prediction of Ligand-Analyte Binding Modes and Affinities

Theoretical methods, particularly Density Functional Theory (DFT) and molecular docking, are instrumental in predicting the binding modes and affinities between ligands containing the this compound moiety and various analytes. These computational approaches allow for the detailed examination of intermolecular forces and the geometric arrangement of the complex at the atomic level.

In a notable study, a chemosensor for the pesticide sulfosulfuron (B120094) was developed by functionalizing a cyclotricatechylene (CTC) scaffold with propyl-phthalimide (CTCHN3PPh). nih.govacs.org Computational studies were key to understanding the binding mechanism. nih.govresearchgate.net Molecular docking simulations were performed to predict the interaction strength, with the best docking complex being selected based on the docking score. nih.govacs.org The results indicated that sulfosulfuron could form stable complexes with the this compound-containing chemosensor. nih.govacs.org The electron-withdrawing properties of the phthalimide group were found to enhance the binding of the ligand to the pesticide. nih.govacs.org

The primary molecular interactions responsible for this strong binding were identified through these computational models. They include:

Aromatic Hydrogen Bonds: Formed between the CTCHN3PPh host and the sulfosulfuron guest molecule. nih.govacs.org

Charge Transfer: DFT and Natural Bond Orbital (NBO) analyses revealed a significant charge transfer from the highest occupied molecular orbital (HOMO) of the CTCHN3PPh to the lowest unoccupied molecular orbital (LUMO) of the sulfosulfuron. nih.govacs.org

π–π Stacking: These interactions were identified between the aromatic systems of the ligand and the analyte. nih.gov

Hydrophobic Interactions and Van der Waals Forces: These forces also contribute to the stability of the host-guest complex. nih.gov

Further theoretical investigations using force-field calculations have shown that steric effects play a crucial role in the orientation of this compound when it acts as a substrate within confined spaces, such as a self-assembled coordination cage. frontiersin.org When the less sterically demanding this compound was used as a dienophile in a Diels-Alder reaction within the cage, a specific adduct was formed, highlighting the directing influence of the N-substituent on the binding mode. frontiersin.org Similarly, molecular modeling of other phthalimide derivatives interacting with plasma proteins has shown the formation of stable complexes, indicating a good affinity for these biological macromolecules. mdpi.com

Determination of Complex Stoichiometry (e.g., Job's Plot Analysis)

Determining the stoichiometry of a ligand-analyte complex is essential for understanding the binding relationship. The method of continuous variation, commonly known as Job's plot analysis, is a widely used technique for this purpose. wikipedia.org This method involves preparing a series of solutions where the mole fractions of the ligand and analyte are varied while keeping the total molar concentration constant. wikipedia.org A physical property that is proportional to complex formation, such as fluorescence intensity or UV absorbance, is then plotted against the mole fraction of one of the components. wikipedia.orgrsc.org The maximum (or minimum) of this plot corresponds to the stoichiometry of the complex. wikipedia.org

In the investigation of the propyl-phthalimide cyclotricatechylene-based chemosensor (CTCHN3PPh) for sulfosulfuron detection, a Job's plot was employed to establish the binding stoichiometry. nih.govacs.org By monitoring the fluorescence emission intensity of solutions with varying mole fractions of the chemosensor and the analyte, a clear relationship was established. nih.govacs.org The resulting plot reached its maximum value at a mole fraction of 0.50, which unequivocally indicates a 1:1 binding stoichiometry between the CTCHN3PPh ligand and the sulfosulfuron analyte. nih.govacs.org

| Complex | Analytical Method | Resulting Mole Fraction | Determined Stoichiometry (Ligand:Analyte) | Source |

|---|---|---|---|---|

| CTCHN3PPh-Sulfosulfuron | Job's Plot (Fluorescence Titration) | 0.50 | 1:1 | nih.govacs.org |

Quantitative Assessment of Binding Constants

The quantitative strength of the interaction between a ligand and an analyte is described by the binding constant (Kₛ or Kₐ) or its reciprocal, the dissociation constant (Kdiss or Kᴅ). nih.govnih.gov A high binding constant signifies a strong affinity. Spectroscopic titration methods are commonly used to determine these constants.

For the complex formed between the this compound-functionalized chemosensor (CTCHN3PPh) and sulfosulfuron, emission titration experiments were conducted. nih.govacs.org By systematically adding increasing concentrations of the sulfosulfuron analyte to a solution of the chemosensor, a gradual change in the fluorescence emission spectrum was observed. nih.govacs.org

The binding constant was calculated from this titration data using a modified Benesi-Hildebrand equation, which relates the change in fluorescence intensity to the concentration of the analyte. nih.govacs.orgrsc.org A plot of log[(E₀ – E)/(E – E₁)] versus log[M] yields the dissociation constant (Kdiss), the reciprocal of which is the binding constant (Kₛ). nih.govacs.org This analysis yielded a high binding constant, confirming a strong and stable complex formation.

| Interacting Species | Experimental Method | Binding Constant (Kₛ) | Source |

|---|---|---|---|

| CTCHN3PPh and Sulfosulfuron | Fluorescence Emission Titration | 1.7 × 10⁵ M⁻¹ | nih.govacs.org |

The determination of such binding constants is critical for evaluating the effectiveness and sensitivity of chemosensors and for understanding the pharmacokinetics of potential drug candidates that contain the phthalimide pharmacophore. researchgate.netmdpi.com

Reactivity and Reaction Mechanism Studies Involving N Propylphthalimide

Mechanistic Pathways in Metal-Catalyzed Organic Transformations

N-Propylphthalimide has been identified as a crucial component in the formation of ligands for metal-catalyzed reactions, particularly those involving palladium. These transformations are fundamental in synthetic chemistry for creating complex molecular architectures.

This compound is utilized as a substituent in N-heterocyclic carbene (NHC) ligands, which are instrumental in palladium-catalyzed C-H bond activation processes. researchgate.netmdpi.com These reactions allow for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering an efficient route to complex molecules. In this context, the this compound group is incorporated into the structure of a bis-(NHC)PdX₂ complex. researchgate.netresearchgate.net These complexes have demonstrated high catalytic activity in the direct C-H arylation of heteroaromatics. researchgate.net The mechanism involves the NHC ligand stabilizing the palladium center, facilitating the cleavage of a C-H bond on a heterocyclic substrate, followed by coupling with an aryl halide. researchgate.netmdpi.com

The primary application of this compound in metal-catalyzed reactions is to facilitate the formation of carbon-carbon bonds. researchgate.netillinois.edumdpi.comvanderbilt.edu Specifically, this compound-substituted bis-(NHC)PdBr₂ complexes have been used as pre-catalysts for the direct arylation of various five-membered heteroaromatic compounds, such as furans and thiophenes, with aryl bromides. researchgate.netmdpi.com These cross-coupling reactions are regioselective, leading exclusively to C5-arylated products in moderate to good yields. researchgate.net The reaction typically proceeds at elevated temperatures (e.g., 130 °C) in a solvent like N,N-dimethylacetamide (DMAc) with a base such as potassium acetate (B1210297) (KOAc). researchgate.netmdpi.com The this compound moiety, as part of the larger NHC ligand, plays a critical role in stabilizing the active palladium catalyst throughout the catalytic cycle, which includes oxidative addition, C-H activation/concerted metalation-deprotonation, and reductive elimination steps. researchgate.net

Table 1: Catalytic Performance of an this compound-Substituted NHC-Palladium Complex in Direct Arylation Reactions researchgate.netmdpi.com

| Heteroaromatic Substrate | Aryl Halide | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) |

| 2-Butylthiophene (B75402) | 4-Bromoacetophenone | 0.3 | KOAc | 130 | 1 | 94 |

| 2-Butylthiophene | 4-Bromotoluene | 0.3 | KOAc | 130 | 1 | 99 |

| 2-n-Butylfuran | 4-Bromobenzonitrile | 0.5 | KOAc | 130 | 1 | 85 |

| 2-n-Butylfuran | 4-Bromoacetophenone | 0.5 | KOAc | 130 | 1 | 90 |

| 2-n-Butylthiophene | 1-Bromo-4-nitrobenzene | 0.5 | KOAc | 130 | 1 | 92 |

| 2-Isopropylthiazole | 4-Bromotoluene | 0.5 | KOAc | 130 | 1 | 75 |

Detailed Analysis of Nucleophilic Substitution Reactions

The most fundamental reaction involving this compound is its own synthesis via a nucleophilic substitution pathway known as the Gabriel synthesis. libretexts.orgbyjus.comnrochemistry.com This method is a classic and reliable procedure for forming primary amines, and its first two steps result in the formation of N-substituted phthalimides. masterorganicchemistry.com

The mechanism proceeds in distinct stages:

Formation of the Nucleophile : Phthalimide (B116566) is treated with a base, such as potassium hydroxide (B78521) (KOH), to deprotonate the nitrogen atom. byjus.comunacademy.com The hydrogen on the imide nitrogen is acidic because the resulting anion, potassium phthalimide, is highly stabilized by resonance between the two adjacent carbonyl groups. This resonance delocalizes the negative charge, making the phthalimide anion an excellent and soft nucleophile. byjus.commasterorganicchemistry.com

Nucleophilic Attack : The phthalimide anion then attacks a primary alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in a classic Sₙ2 reaction. libretexts.orgbyjus.com The nucleophilic nitrogen displaces the halide leaving group, forming the carbon-nitrogen bond and yielding this compound. nrochemistry.com This step is highly efficient and avoids the overalkylation often seen when using ammonia (B1221849) as a nucleophile. byjus.comunacademy.com

The formation of this compound is a clear demonstration of the phthalimide anion acting as a potent nucleophile in a substitution reaction. The reverse reaction, where the propyl group is displaced by a nucleophile, is not commonly observed due to the stability of the N-C bond. However, the final step of the Gabriel synthesis involves the cleavage of this N-C bond, typically through hydrazinolysis or acidic/basic hydrolysis, to release the primary amine (propylamine). libretexts.orgnrochemistry.com

Investigations into Cyclization and Annulation Reaction Mechanisms

While this compound itself is not a common direct participant in cyclization or annulation reactions, the phthalimide moiety is extensively used as a protecting group or directing group in such transformations. researchgate.netbeilstein-journals.orgmdpi.comorganic-chemistry.orgchim.itnumberanalytics.commdpi.combeilstein-journals.org Photochemical reactions of N-substituted phthalimides can lead to cyclization products. researchgate.net For instance, certain N-alkylphthalimides undergo photochemical cyclization through an initial electron transfer step. researchgate.net However, specific studies detailing the mechanistic pathways of this compound in thermal cyclization or annulation reactions are not extensively documented in the reviewed literature. The stability of the phthalimide ring generally makes it a spectator in these reaction types unless specifically designed to participate, for example, through photochemical activation. researchgate.net

Exploration of Oxidative Reaction Pathways

The phthalimide group is generally robust and resistant to oxidation. However, the N-propyl substituent can be a site for oxidative reactions. Research into the oxidation of hydrocarbons often employs catalysts based on N-hydroxyphthalimide (NHPI), which generates the phthalimide-N-oxyl (PINO) radical as the active species for hydrogen abstraction. mdpi.com While this research focuses on NHPI as a catalyst, it highlights a potential pathway for reactions involving the N-alkyl chain of compounds like this compound. Direct oxidation of this compound would likely require strong oxidizing agents or specific catalytic systems to activate the C-H bonds on the propyl group. Literature specifically detailing the oxidative pathways of this compound itself is limited, with more focus placed on its derivatives or related compounds like NHPI in catalytic oxidation processes. mdpi.commdpi.com

Advanced Applications of N Propylphthalimide in Specialized Chemical Fields

Role as a Key Intermediate in Fine Chemical Synthesis

The utility of N-Propylphthalimide as an intermediate is a cornerstone of its application in fine chemical synthesis. novonesis.comresearchgate.net The phthalimide (B116566) group provides a reliable method for introducing a protected primary amine, which can later be deprotected under specific conditions. This functionality is crucial for building complex molecular frameworks.

Precursor for Pharmaceutical Intermediates (e.g., Rivaroxaban Precursors)

This compound plays a role in the synthesis of precursors for important pharmaceutical compounds. A notable example is its use in synthetic routes leading to Rivaroxaban, a widely used anticoagulant medication that inhibits Factor Xa. google.comresearchgate.netwikipedia.orgnih.gov In the synthesis of Rivaroxaban intermediates, the this compound moiety can serve as a masked form of a primary amine, which is a key component of the final drug's structure. google.com This strategic use of a protected amine group is a common tactic in multi-step organic synthesis to prevent unwanted side reactions. Rivaroxaban is prescribed for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis (DVT) and pulmonary embolism (PE). google.comnih.gov

Synthetic Building Block for Agrochemicals and Dyes

The application of this compound extends to the agrochemical and dye industries. researchgate.netontosight.ai In agrochemistry, it can be a precursor for creating pesticides and herbicides. ontosight.aivpscience.org The core structure can be modified to produce compounds with specific biological activities for crop protection.

In the synthesis of dyes, the phthalimide structure can be incorporated into larger chromophoric systems. vpscience.org For example, phthalimide derivatives are used in the creation of various dye types, where the imide ring contributes to the molecule's stability and color properties. The synthesis of certain dyes, such as anthraquinone (B42736) dyes like Alizarin, starts from related phthalic anhydride (B1165640) precursors. vpscience.org

Design and Development of Chemosensors and Molecular Recognition Materials

The electrochemical and structural characteristics of the phthalimide group make this compound and its derivatives excellent candidates for developing advanced chemosensors. nih.govacs.orgnih.gov These sensors are designed for the selective detection of specific molecules through mechanisms that often result in a measurable optical signal, such as fluorescence. nih.govuni-koeln.de

Functionalization for Selective Analyte Detection (e.g., Pesticides)

Researchers have successfully functionalized this compound to create highly selective chemosensors for environmental pollutants, including pesticides. nih.govacs.orgnih.gov For instance, a sensor developed by functionalizing cyclotricatechylene (CTC) with propyl-phthalimide has shown remarkable selectivity for the pesticide sulfosulfuron (B120094). nih.govacs.orgnih.gov The electron-withdrawing nature of the phthalimide group, combined with the specific binding sites of the larger molecular structure, enhances the sensor's affinity for the target analyte. acs.org This sensor demonstrated a significant and selective fluorescence enhancement in the presence of sulfosulfuron compared to other pesticides. nih.govacs.org

| Sensor System | Target Analyte | Key Findings |

| Propyl-phthalimide functionalized Cyclotricatechylene (CTC) | Sulfosulfuron (Pesticide) | Showed a 97% enhancement in fluorescence emission intensity upon binding. acs.org |

| Phthalimide derivative with phenylboronic acid | Hydrogen Peroxide (H₂O₂) | Exhibited a 63-fold fluorescence intensity increase with a low detection limit of 8.4 x 10⁻⁸ M. acs.org |

Mechanisms of Fluorescence Enhancement in Sensing Platforms

The functionality of many phthalimide-based sensors is rooted in photophysical processes like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). uni-koeln.deresearchgate.net In a typical "turn-on" sensor, the fluorophore's emission is initially quenched. When the sensor binds to a target analyte, this quenching mechanism is disrupted, causing a significant increase in fluorescence. uni-koeln.de

In the case of the propyl-phthalimide-based sensor for sulfosulfuron, the fluorescence enhancement is attributed to charge transfer between the sensor and the pesticide molecule, as well as π–π stacking interactions. nih.govacs.org In other systems, the introduction of strong electron-donating groups to the phthalimide structure has been shown to significantly enhance the fluorescence quantum yield, a principle that is exploited in sensor design. researchgate.net

Contributions to Advanced Materials and Polymer Science

The field of materials and polymer science also benefits from the incorporation of this compound and related structures. appleacademicpress.comroutledge.comumass.edu Integrating the rigid and thermally stable phthalimide group into polymer backbones can impart desirable properties to the resulting materials. researchgate.net

N-(1,3-Diisocyanato-1-propyl)phthalimide, a monomer derived from glutamic acid, has been synthesized and can be purified for polymerization. researchgate.net The incorporation of such monomers can lead to the development of high-performance polymers, such as polyimides, which are known for their excellent thermal stability and mechanical strength. researchgate.net These advanced materials are sought after for applications in fields requiring high-performance, lightweight, and durable components. appleacademicpress.comroutledge.com

Integration into Polyimide Architectures

Beyond its use as an additive, the this compound moiety can be chemically integrated into the main chain of polymers to create novel materials. Polyimides are a class of high-performance polymers known for their exceptional thermal stability. vt.edu Their synthesis typically involves a polycondensation reaction between a dianhydride and a diamine. vt.edunih.gov For a molecule like this compound to be integrated into a polyimide backbone, it must first be functionalized to act as a suitable monomer, for example, by introducing two amine groups.

A direct example of incorporating the this compound structure into a polymer backbone is the synthesis of N-(1,3-diisocyanato-1-propyl)phthalimide . researchgate.net This specialized monomer was synthesized from glutamic acid via N-phthaloylglutamic acid, which then undergoes a Curtius rearrangement. researchgate.net This diisocyanate monomer can then be reacted with diamines or diols to produce polyureas and polyurethanes, respectively. researchgate.net The polymers produced from this monomer were reported to have decomposition temperatures between 200 and 250°C. researchgate.net This demonstrates a clear pathway for building the this compound unit directly into a polymer chain, creating materials with specific thermal and chemical properties derived from the phthalimide group.

Coordination Chemistry: this compound as a Ligand and in Metal Complex Catalysis

In the field of coordination chemistry, this compound has emerged as a crucial component in the design of sophisticated ligands for metal catalysts. By attaching the this compound group to a ligand framework, such as an N-heterocyclic carbene (NHC), researchers can fine-tune the electronic and steric properties of the resulting metal complex, enhancing its catalytic activity and stability.

Synthesis and Characterization of this compound-Substituted Metal-NHC Complexes

Significant research has been conducted on the synthesis of metal-NHC complexes where the NHC ligand is functionalized with an this compound group. These syntheses often involve a multi-step process. First, an this compound-substituted benzimidazolium salt is prepared, which serves as the NHC precursor. tandfonline.com These precursors are then used to create silver(I)-NHC complexes.

The synthesis of Ag(I)-NHC complexes is typically achieved by reacting the this compound substituted benzimidazolium salt with silver(I) oxide (Ag₂O) in a solvent like dichloromethane (B109758) at room temperature. tandfonline.comresearchgate.net The absence of the acidic NCHN proton signal in the ¹H NMR spectrum of the product confirms the formation of the Ag-NHC complex. tandfonline.com These silver complexes are stable intermediates that can be used in subsequent reactions.

These Ag(I)-NHC complexes serve as valuable transmetalation agents for the synthesis of other metal complexes, such as those with Ruthenium(II) or Palladium(II). researchgate.netrsc.org For instance, this compound substituted Ru(II)–NHC complexes have been prepared from the corresponding Ag(I)–NHC complexes for catalytic applications. researchgate.net Similarly, this compound-substituted bis-(NHC)PdX₂ (X = Cl or Br) complexes are synthesized via transmetalation from Ag(I)NHC precursors. researchgate.net

The synthesized complexes are thoroughly characterized using various analytical techniques including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm their structure and purity. tandfonline.com

Table 1: Characterization Data for a Representative this compound-Substituted Ag(I)-NHC Complex

| Compound Name | Chloro[1-(this compound)-3-naphthalen-1-yl-methylbenzimidazol-2-ylidene]silver(I) |

| Formula | C₂₉H₂₃AgClN₃O₂ |

| Molecular Weight | 588.83 g/mol |

| Appearance | Solid |

| Melting Point (°C) | 195–196 |

| FT-IR (ν(C=N), cm⁻¹) | 1430.5 |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.10 (p, 2H, CH₂CH₂ CH₂N), 3.56 and 4.46 (t, 4H, CH₂ CH₂CH₂ N), 6.10 (s, 2H, CH₂ C₁₀H₇), 6.89–8.08 (m, 15H, Ar-H) |

| Elemental Analysis (Calculated) | C, 59.15%; H, 3.94%; N, 7.14% |

| Elemental Analysis (Found) | C, 59.03%; H, 4.08%; N, 7.15% |

| (Data sourced from Gök et al., 2016) tandfonline.com |

Evaluation of Catalytic Activity in Organic Transformations (e.g., Transfer Hydrogenation of Ketones)

The functionalization of NHC ligands with the this compound group has led to the development of highly active and robust catalysts for important organic reactions.

Transfer Hydrogenation of Ketones: this compound substituted Ruthenium(II)-NHC complexes have been successfully employed as catalysts in the transfer hydrogenation of ketones. researchgate.net This reaction is a crucial method for the reduction of ketones to their corresponding alcohols, using a hydrogen donor like 2-propanol. rsc.orgrsc.org Studies have shown that these Ru(II)-NHC complexes exhibit significant catalytic activity in these transformations. researchgate.net The catalytic system typically involves the Ru(II)-NHC complex as the pre-catalyst, 2-propanol as the hydrogen source, and a base such as KOH as a co-catalyst. rsc.orgrsc.org The presence of the this compound group on the ligand is believed to influence the catalyst's stability and efficiency.

Direct Arylation Reactions: In addition to reduction reactions, this compound-substituted palladium(II)-NHC complexes have demonstrated notable catalytic activity in C-H bond activation, specifically in direct arylation reactions. researchgate.netmdpi.comdergipark.org.tr These reactions are a powerful tool for forming carbon-carbon bonds, coupling heteroaromatics with aryl halides. For example, an this compound-substituted [bis-(NHC)PdBr₂] complex was used as a pre-catalyst for the cross-coupling of 2-butylthiophene (B75402) with aryl bromides, achieving high conversion rates (94-99%) in short reaction times. mdpi.com These findings highlight the versatility of this compound-functionalized complexes in facilitating challenging organic transformations.

Molecular Interactions of N Propylphthalimide and Its Derivatives with Biological Systems: Mechanistic Insights

Molecular Binding Studies with Biomolecules